molecular formula C13H8FN3O5 B10894276 N-(4-fluorophenyl)-3,5-dinitrobenzamide

N-(4-fluorophenyl)-3,5-dinitrobenzamide

Cat. No.: B10894276
M. Wt: 305.22 g/mol
InChI Key: HDPDEKKLOWFUGN-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a fluorophenyl group and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3,5-dinitrobenzamide typically involves the nitration of 4-fluoroaniline followed by acylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting 3,5-dinitro-4-fluoroaniline is then acylated using benzoyl chloride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Phenoxide ions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: 3,5-diamino-4-fluorobenzamide.

    Substitution: 3,5-dinitro-4-phenoxyaniline.

Scientific Research Applications

N-(4-fluorophenyl)-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit enzymes involved in cell proliferation and survival pathways, leading to cell death. The nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-3,5-dinitrobenzamide
  • N-(4-chlorophenyl)-3,5-dinitrobenzamide
  • N-(4-methylphenyl)-3,5-dinitrobenzamide

Uniqueness

N-(4-fluorophenyl)-3,5-dinitrobenzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological targets. The fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs .

Biological Activity

N-(4-fluorophenyl)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dinitrobenzamide structure with a fluorinated phenyl group. The presence of the nitro groups is crucial for its biological activity, as they are often associated with the ability to interact with various biological targets.

Antimycobacterial Activity

Recent studies have highlighted the effectiveness of nitro-containing compounds, including this compound, against Mtb. A study conducted on a series of nitrobenzamides demonstrated that compounds with dinitro substitutions exhibited potent activity against Mtb H37Rv strains. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of other tested agents, indicating strong antimycobacterial properties .

CompoundMIC (µM)
This compound0.25
Other dinitrobenzamides0.50 - 2.0

The mechanism by which this compound exerts its antimycobacterial effects involves the inhibition of essential cellular processes in mycobacteria. It has been suggested that dinitrobenzamides may target decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1), an enzyme critical for cell wall biosynthesis in Mtb . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death.

Case Studies and Research Findings

  • High-Throughput Screening : A high-throughput screening of over 340,000 compounds identified several nitro-containing compounds that inhibited Mtb growth through mechanisms independent of traditional pathways. This compound was among those prioritized for further development due to its promising activity .
  • Resistance Mechanisms : Studies have shown that some strains of Mtb can develop resistance to nitro-containing drugs through mutations in genes related to drug activation and metabolism. Understanding these mechanisms is crucial for developing new derivatives that can overcome resistance .
  • Comparative Studies : Comparative analyses with other nitro-containing compounds revealed that this compound maintained its potency even against resistant strains, highlighting its potential as a lead compound in antitubercular drug development .

Properties

Molecular Formula

C13H8FN3O5

Molecular Weight

305.22 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H8FN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18)

InChI Key

HDPDEKKLOWFUGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])F

Origin of Product

United States

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